

# Recommended phase 2 dose (RP2D) of Sabizabulin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203 Get Quote

# Application Notes and Protocols: Sabizabulin Hydrochloride

Topic: Recommended Phase 2 Dose (RP2D) of Sabizabulin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sabizabulin hydrochloride (also known as VERU-111) is an oral, first-in-class, new chemical entity that acts as a cytoskeleton disruptor.[1][2][3] It targets microtubules, which are critical components of the cytoskeleton involved in intracellular transport and cell division.[4][5] Sabizabulin is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer (mCRPC), and has also been studied in the context of viral diseases like COVID-19.[2][4] This document provides a detailed overview of the recommended phase 2 dose (RP2D) of Sabizabulin, the clinical trial protocols used to determine this dose, and its mechanism of action.

## Recommended Phase 2 Dose (RP2D)

The recommended phase 2 dose of Sabizabulin is 63 mg administered orally once daily on a continuous basis.[1][5][6][7] This dose was established in a Phase Ib/II clinical study involving men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent.[1][6][7] While a maximum tolerated dose (MTD) was not



formally defined in the dose-escalation phase, the 63 mg daily dose was selected to optimize the safety profile, particularly concerning gastrointestinal tolerability, as grade 3 diarrhea was observed at higher doses of 72 mg and 81 mg.[1][5][7]

# **Clinical Trial Data Summary**

The determination of the RP2D for Sabizabulin was based on the findings from a Phase Ib/II clinical trial (NCT03752099).[7][8][9] Below is a summary of the key data from this study.

**Table 1: Phase Ib Dose Escalation and RP2D Selection** 

| Dose Level (Oral,<br>Daily) | Patient Cohort | Key Observations                                                   | RP2D Decision                                                                |
|-----------------------------|----------------|--------------------------------------------------------------------|------------------------------------------------------------------------------|
| 4.5 mg - 54 mg              | mCRPC patients | Favorable safety and tolerability.                                 | Dose escalation continued.                                                   |
| 63 mg                       | mCRPC patients | Well-tolerated with preliminary signs of antitumor activity.[1][5] | Selected as the RP2D for the Phase II portion of the study.[1] [6][7]        |
| 72 mg                       | mCRPC patients | Grade 3 diarrhea was<br>observed in 3 of 11<br>men.[5]             | Dose considered to have exceeded the optimal balance of safety and efficacy. |
| 81 mg                       | mCRPC patients | Grade 3 diarrhea was observed.[1]                                  | Dose escalation was halted.                                                  |

## Table 2: Safety Profile at the RP2D (63 mg daily)

This table summarizes the most common adverse events observed in the combined Phase Ib/II study at the 63 mg daily dose.



| Adverse Event         | Grade            | Frequency<br>(>10%) | Grade ≥3<br>Events | Frequency                 |
|-----------------------|------------------|---------------------|--------------------|---------------------------|
| Diarrhea              | Mostly Grade 1-2 | >10%                | Grade 3            | 7.4%[1][7][10]            |
| Fatigue               | Mostly Grade 1-2 | >10%                | Grade 3            | 5.6%[1][7][10]            |
| Nausea                | Mostly Grade 1-2 | >10%                | -                  | -                         |
| Decreased<br>Appetite | Mostly Grade 1-2 | >10%                | -                  | -                         |
| ALT/AST<br>Elevation  | Mostly Grade 1-2 | >10%                | Grade 3            | 5.6% / 3.7%[1][7]<br>[10] |

Notably, neurotoxicity and neutropenia, common side effects of other microtubule-targeting agents like taxanes, were not observed with Sabizabulin treatment at any dose level.[1][2][7]

**Table 3: Preliminary Efficacy at ≥63 mg Daily Dose** 

(n=55)

| Efficacy Endpoint                                                        | Result                                                    |  |
|--------------------------------------------------------------------------|-----------------------------------------------------------|--|
| Objective Response Rate (ORR) in patients with measurable disease (n=29) | 20.7% (1 complete response, 5 partial responses)[1][2][7] |  |
| PSA Declines (in 48 evaluable patients)                                  | 29.2%[1][7][10]                                           |  |
| Median Radiographic Progression-Free Survival (rPFS)                     | 11.4 months[1][2][7]                                      |  |
| Durable Responses (>12 months)                                           | 14.5% (8/55)[7]                                           |  |

## **Experimental Protocols**

The following outlines the methodology for the Phase Ib/II clinical trial that established the RP2D of Sabizabulin.

# **Study Design**

• Trial: A Phase Ib/II, open-label, multicenter study.



Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who
had progressed after treatment with at least one androgen receptor-targeting agent. The
Phase Ib portion allowed for prior taxane chemotherapy, while the Phase II portion was for
taxane-naïve patients.[1][6][10]

#### Objectives:

- Phase Ib: To determine the maximum tolerated dose (MTD) and the recommended Phase
   2 dose (RP2D) of Sabizabulin.
- Phase II: To evaluate the safety and preliminary efficacy of Sabizabulin at the RP2D.

## Phase Ib Dose Escalation Protocol

- Design: A standard 3+3 dose-escalation design was employed.[1][6][8]
- Dosing Regimen:
  - Initial dosing involved oral administration of Sabizabulin for 7 days followed by a 14-day observation period (one 21-day cycle).[5][6]
  - If the initial intermittent dosing was well-tolerated, the schedule was expanded to continuous daily dosing.[5][8]
- Dose Levels: Doses were escalated in cohorts of 3-6 patients, starting from 4.5 mg and increasing up to 81 mg.[1][5][6]
- Dose-Limiting Toxicity (DLT) Assessment: Patients were monitored for DLTs during the first cycle of treatment.
- RP2D Selection: The RP2D was determined based on the safety and tolerability data from the dose-escalation cohorts, with the 63 mg daily dose being chosen to minimize gastrointestinal side effects while maintaining efficacy.[1][7]

## **Phase II Protocol**

 Dose: All patients enrolled in the Phase II portion of the study received Sabizabulin at the RP2D of 63 mg orally once daily.[1][6][7]



- Treatment Duration: Treatment was continued until disease progression or unacceptable toxicity.[8]
- Efficacy Assessment: Tumor responses were evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST 1.1) criteria.
   [1][10] Assessments included regular monitoring of Prostate-Specific Antigen (PSA) levels and imaging (CT and bone scans).[5][7]
- Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

## **Mechanism of Action and Signaling Pathway**

Sabizabulin exerts its anticancer effects through a unique mechanism of action that involves the disruption of the microtubule cytoskeleton.[1]

- Microtubule Disruption: Sabizabulin binds to the colchicine binding site on β-tubulin and a unique site on α-tubulin, leading to the cross-linking of α and β tubulin subunits.[1][4] This disrupts microtubule dynamics, causing microtubule depolymerization and fragmentation.[1]
- Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspases 3 and 9 and the cleavage of PARP.[1]
- Inhibition of Androgen Receptor (AR) Transport: In prostate cancer, Sabizabulin also disrupts
  the microtubule-dependent transport of the androgen receptor into the nucleus, thereby
  inhibiting AR signaling.[3][5][6]
- Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to taxanes.[1][4]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veru Announces Presentation of Final Positive Phase 1b/2 Clinical Trial Results for Sabizabulin in Metastatic Castration Resistant Prostate Cancer at the 2022 American Society of Clinical Oncology Annual Meeting: Veru Inc. (VERU) [ir.verupharma.com]
- 3. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting: Veru Inc. (VERU) [ir.verupharma.com]
- 4. Sabizabulin Wikipedia [en.wikipedia.org]
- 5. urotoday.com [urotoday.com]
- 6. urotoday.com [urotoday.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recommended phase 2 dose (RP2D) of Sabizabulin hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566203#recommended-phase-2-dose-rp2d-of-sabizabulin-hydrochloride]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com